Carumonam Sodium
Description
Structure
2D Structure
Properties
CAS No. |
86832-68-0 |
|---|---|
Molecular Formula |
C12H12N6Na2O10S2 |
Molecular Weight |
510.4 g/mol |
IUPAC Name |
disodium;2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-(carbamoyloxymethyl)-4-oxo-1-sulfonatoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxyacetate |
InChI |
InChI=1S/C12H14N6O10S2.2Na/c13-11-15-4(3-29-11)7(17-28-2-6(19)20)9(21)16-8-5(1-27-12(14)23)18(10(8)22)30(24,25)26;;/h3,5,8H,1-2H2,(H2,13,15)(H2,14,23)(H,16,21)(H,19,20)(H,24,25,26);;/q;2*+1/p-2/b17-7-;;/t5-,8+;;/m1../s1 |
InChI Key |
BGGXRVPCJUKHTQ-AHCAJXDVSA-L |
Isomeric SMILES |
C1=C(N=C(S1)N)C(=NOCC(=O)[O-])C(=O)N[C@H]2[C@H](N(C2=O)S(=O)(=O)[O-])COC(=O)N.[Na+].[Na+] |
Canonical SMILES |
C1=C(N=C(S1)N)C(=NOCC(=O)[O-])C(=O)NC2C(N(C2=O)S(=O)(=O)[O-])COC(=O)N.[Na+].[Na+] |
Appearance |
Solid powder |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Carumonam Sodium; AMA-1080; Ro-17-2301; AMA 1080; Ro 17 2301; AMA1080; Ro172301; Amasulin |
Origin of Product |
United States |
Molecular Mechanisms of Action and Target Interactions
Specific Interaction with Penicillin-Binding Proteins (PBPs)
Carumonam's action is highly specific, primarily targeting certain PBP subtypes, which leads to a cascade of events culminating in bacterial cell death.
Research has unequivocally demonstrated that Carumonam exhibits a pronounced and high affinity for Penicillin-Binding Protein 3 (PBP3) in a range of clinically significant Gram-negative bacteria, including Escherichia coli, Enterobacter cloacae, and Pseudomonas aeruginosa karger.com. This specificity is a hallmark of its mechanism. In contrast, its affinity for other PBPs is significantly lower. For instance, PBP1a is only inhibited at substantially higher concentrations of the drug, while other PBPs show poor affinity karger.com.
| Bacterial Species | PBP Subtype | Binding Affinity | IC50 (µg/ml) |
|---|---|---|---|
| Escherichia coli | PBP3 | High | 0.1 - 0.4 |
| Enterobacter cloacae | PBP3 | High | 0.1 - 0.4 |
| Pseudomonas aeruginosa | PBP3 | High | < MIC |
| Escherichia coli | PBP1a | Low | > 0.4 |
| Enterobacter cloacae | PBP1a | Low | > 0.4 |
| Pseudomonas aeruginosa | PBP1a | Low | > MIC |
The primary enzymatic function of PBP3 is that of a transpeptidase, which is critical for the cross-linking of peptidoglycan chains during the final stage of cell wall biosynthesis. This cross-linking process imparts the necessary rigidity and strength to the bacterial cell wall, protecting the bacterium from osmotic stress.
Carumonam, by binding to the active site of PBP3, effectively inhibits this transpeptidation reaction. The monobactam structure of Carumonam mimics the D-alanyl-D-alanine substrate of the transpeptidase enzyme. This molecular mimicry allows Carumonam to acylate the serine residue at the active site of PBP3, forming a stable, covalent bond. This acylation inactivates the enzyme, preventing it from carrying out its normal function of cross-linking the peptidoglycan strands. The resulting peptidoglycan is weakened and unable to maintain the structural integrity of the cell wall.
Bactericidal Modalities Leading to Cellular Lysis
The inhibition of PBP3 and the consequent disruption of peptidoglycan synthesis lead to distinct morphological changes in the bacteria. Specifically, the inactivation of PBP3, which is involved in septum formation during cell division, results in the formation of long, filamentous bacterial forms karger.com.
Ultimately, the compromised cell wall cannot withstand the high internal osmotic pressure of the bacterial cell. This leads to the rupture of the cell membrane and leakage of cellular contents, a process known as lysis. This bactericidal action is the direct consequence of the initial, highly specific binding of Carumonam to PBP3.
Comparative Mechanistic Studies with Other Monobactam Antibiotics
The mechanism of action of Carumonam shares fundamental similarities with other monobactam antibiotics, most notably Aztreonam (B1666516). Both Carumonam and Aztreonam exhibit a high degree of specificity for PBP3 in Gram-negative bacteria. This shared targeting profile explains their similar spectrum of activity, which is predominantly against aerobic Gram-negative bacilli.
In Vitro Antimicrobial Spectrum and Comparative Activity
Antimicrobial Efficacy Against Gram-Negative Bacterial Pathogens
Carumonam demonstrates potent in vitro activity against a wide range of aerobic Gram-negative bacteria. Its stability in the presence of many beta-lactamases, both plasmid-mediated and chromosomal, contributes significantly to its efficacy against strains resistant to other beta-lactam antibiotics.
Carumonam is highly active against members of the Enterobacteriaceae family. The minimum inhibitory concentrations (MICs) required to inhibit 90% of isolates (MIC90) for a large collection of clinical Enterobacteriaceae isolates have been reported to be between 0.013 and 25 µg/ml. nih.gov Studies have highlighted its potent activity against various species within this family, including Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae. nih.gov Notably, its efficacy against Klebsiella oxytoca is significant, with a reported MIC90 of 0.2 µg/ml, a concentration considerably lower than that of aztreonam (B1666516). nih.gov
Table 1: In Vitro Activity of Carumonam Against Select Enterobacteriaceae
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
|---|---|---|---|
| Escherichia coli | 0.06 | 0.12 | 0.03-0.25 |
| Klebsiella pneumoniae | 0.06 | 0.25 | 0.03-128 |
| Klebsiella oxytoca | 0.05 | 0.2 | 0.02-0.4 |
| Enterobacter cloacae | 0.12 | 8 | 0.06->128 |
| Citrobacter freundii | 0.12 | 1 | 0.06-4 |
| Proteus mirabilis | 0.03 | 0.06 | 0.015-0.12 |
| Serratia marcescens | 0.25 | 1 | 0.12-4 |
Data compiled from multiple research sources.
Carumonam exhibits significant in vitro activity against Pseudomonas aeruginosa. The MIC90 for this organism is reported to be 12.5 µg/ml, which is comparable to the activity of aztreonam and ceftazidime. nih.gov
**Table 2: In Vitro Activity of Carumonam Against *Pseudomonas aeruginosa***
| MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
|---|---|---|
| 4 | 12.5 | 0.5->128 |
Data compiled from multiple research sources.
Carumonam is highly active against Haemophilus influenzae, including both beta-lactamase-producing and non-producing strains.
**Table 3: In Vitro Activity of Carumonam Against *Haemophilus influenzae***
| MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
|---|---|---|
| ≤0.03 | 0.06 | ≤0.03-0.12 |
Data compiled from multiple research sources.
The activity of carumonam against other non-fermenting Gram-negative bacilli is limited. It generally demonstrates poor activity against Acinetobacter species and Stenotrophomonas maltophilia.
Limitations in Spectrum: Inactivity Against Gram-Positive and Anaerobic Species
A defining characteristic of carumonam is its lack of clinically relevant activity against Gram-positive bacteria and anaerobic organisms. This is attributed to a low affinity for the penicillin-binding proteins (PBPs) of these bacteria.
Carumonam demonstrates weak activity against Streptococcus pneumoniae. nih.gov The minimum inhibitory concentrations for this organism are generally high, indicating a lack of clinically significant efficacy.
Comparative In Vitro Potency with Established Antimicrobial Agents
Carumonam's in vitro activity is frequently compared to that of Aztreonam, the first monobactam to be clinically introduced. oup.com For most Gram-negative bacilli, the activity of Carumonam is generally comparable to that of Aztreonam. nih.govnih.gov However, a significant difference in potency has been observed against certain species due to Carumonam's greater stability against specific beta-lactamases. nih.govnih.gov For instance, Carumonam is more stable than Aztreonam to hydrolysis by the K-1 beta-lactamase produced by Klebsiella oxytoca. nih.govoup.com This results in superior activity against this organism; the MIC required to inhibit 90% of K. oxytoca isolates was 0.2 µg/ml for Carumonam, compared to 50 µg/ml for Aztreonam. nih.gov
Table 1: Comparative In Vitro Activity of Carumonam and Aztreonam (MIC90, µg/ml)
| Organism | Carumonam | Aztreonam |
|---|---|---|
| Klebsiella oxytoca | 0.2 | 50 |
| Pseudomonas aeruginosa | 12.5 | Comparable |
| Enterobacteriaceae (most) | Comparable | Comparable |
Data sourced from multiple in vitro studies. nih.gov
The in vitro potency of Carumonam has been evaluated against several third-generation cephalosporins, such as Cefotaxime, Ceftazidime, and Cefoperazone. nih.govnih.gov Its activity against Enterobacteriaceae is similar to that of Cefotaxime and Ceftazidime. nih.govoup.com Against Pseudomonas aeruginosa, Carumonam's potency is comparable to that of Ceftazidime. nih.govnih.gov One study noted that Carumonam was the most active beta-lactam tested against strains of gentamicin-resistant P. aeruginosa, with an MIC90 of 8 µg/ml. nih.gov The third-generation cephalosporins, while potent against many Gram-negative bacteria, generally have limited activity against methicillin-resistant S. aureus and are less active against susceptible staphylococci than first-generation cephalosporins. nih.gov
Table 2: Comparative In Vitro Activity of Carumonam and Third-Generation Cephalosporins (MIC90, µg/ml)
| Organism | Carumonam | Ceftazidime | Cefotaxime |
|---|---|---|---|
| Enterobacteriaceae | Similar to Ceftazidime/Cefotaxime | Similar to Carumonam | Similar to Carumonam |
| Pseudomonas aeruginosa | 12.5 | Comparable to Carumonam | Less Active |
| Gentamicin-Resistant P. aeruginosa | 8 | - | - |
Data compiled from various comparative studies. nih.govnih.govnih.gov
Carbapenems, such as Imipenem, are beta-lactam antibiotics known for their exceptionally broad spectrum of activity, which includes Gram-negative, Gram-positive, and anaerobic bacteria. nih.govfrontiersin.org This contrasts with the targeted spectrum of Carumonam, which is focused on aerobic Gram-negative bacilli. nih.govoup.com While carbapenems are a last-resort option for many multidrug-resistant infections, Carumonam's narrow spectrum can be advantageous in specific clinical scenarios to avoid disrupting the body's natural anaerobic and Gram-positive flora. frontiersin.orgdoctorabad.com Compared to other beta-lactams like Piperacillin, studies have shown Carumonam to be active against Escherichia coli, Klebsiella pneumoniae, and Proteus species that are resistant to Piperacillin. oup.com
Carumonam Disodium (B8443419) Salt: A Profile of Bacterial Resistance Mechanisms and Enzymatic Stability
Carumonam disodium salt, a monobactam antibiotic, demonstrates notable stability against a wide array of bacterial beta-lactamases, a key factor in its antimicrobial efficacy. This article explores the enzymatic stability of Carumonam disodium salt, focusing on its resistance to hydrolysis by various beta-lactamases and its specific inhibition profile.
Synthetic Pathways and Chemical Modification Strategies
Biosynthetic Origin and Microbial Fermentation Processes of Monobactam Scaffolds
The foundational structure of monobactams, the monocyclic β-lactam ring, has its roots in microbial biosynthesis. Naturally occurring monobactams, such as sulfazecin (B1681187), are produced by various bacteria, with Pseudomonas acidophila being a notable example. nih.gov The biosynthesis of the sulfazecin core provides critical insights into the natural construction of the monobactam scaffold.
The key precursor for the azetidinone "warhead" of these natural monobactams is L-2,3-diaminopropionate (L-Dap). nih.gov The biosynthesis of L-Dap originates from the primary metabolite L-phosphoserine, which is converted to L-Dap through the action of two enzymes, SulG and SulH. nih.gov This precursor is then incorporated into a growing peptide chain by a non-ribosomal peptide synthetase (NRPS) system. Specifically, the final module of the NRPS SulM incorporates L-Dap onto a dipeptide precursor. nih.gov
A crucial step in the formation of the β-lactam ring is the N-sulfonation of the linear tripeptide, a reaction catalyzed in trans by the sulfotransferase SulN. This sulfonation is essential for the subsequent cyclization, which is mediated by an unusual thioesterase domain, to yield the sulfonated β-lactam core. nih.gov
Microbial fermentation processes for the production of these monobactam scaffolds are typically conducted in controlled bioreactors. While specific parameters for every producer strain may vary, general conditions for bacterial fermentations to produce antibiotics involve strict control of temperature, pH, aeration, and nutrient supply to maximize the yield of these secondary metabolites. For instance, cultivation of Pseudomonas species for antibiotic production is often carried out at temperatures around 25-30°C and a pH maintained between 5.5 and 7.0. google.com The fermentation medium is supplied with specific carbon and nitrogen sources to support microbial growth and antibiotic synthesis. Genetic modification of the producer strains is a common strategy to enhance the production of the desired monobactam precursors. nih.gov
Chemical Synthesis Methodologies for Carumonam Disodium (B8443419) Salt
Carumonam is a synthetic monobactam, and its production relies on chemical synthesis rather than direct fermentation. nih.gov The chemical synthesis of Carumonam disodium salt involves the coupling of two key fragments: the β-lactam nucleus and the N-acyl side chain. Several methodologies have been developed for this purpose.
Active Ester Condensation Approaches
One of the established methods for the synthesis of Carumonam involves the use of an active ester of the side-chain acid for condensation with the β-lactam nucleus. google.com This approach enhances the reactivity of the carboxylic acid, facilitating the formation of the amide bond. A common activated ester used in this context is the 2-mercaptobenzothiazole (B37678) ester of (Z)-2-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonylmethoxyimino)acetic acid. google.com This activated side chain is then reacted with the β-lactam nucleus, followed by deprotection steps to yield Carumonam, which is subsequently converted to its disodium salt. google.com
Table 1: Key Features of Active Ester Condensation for Carumonam Synthesis
| Feature | Description |
|---|---|
| Side-Chain Activation | The carboxylic acid of the N-acyl side chain is converted to a more reactive ester, such as a 2-mercaptobenzothiazole ester. |
| Coupling Reaction | The activated side chain is condensed with the amino group of the β-lactam nucleus. |
| Deprotection | Protecting groups on the amino and carboxyl functions are removed post-condensation. |
| Salt Formation | The final compound is converted to the disodium salt. |
Chloride-Mediated Beta-Lactam Formation Strategies
An alternative to the active ester method is the use of an acid chloride of the side chain. google.com This chloride-mediated approach involves the direct condensation of the side-chain acid chloride with the β-lactam nucleus. A significant advantage of this method is that it can circumvent the use of certain reagents like 2-mercaptobenzothiazole, thereby eliminating potential impurities from the final product. google.com The reaction of (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl chloride hydrochloride with the appropriate β-lactam core, (3S,4S)-3-amino-4-(carbamoyloxymethyl)-2-azetidinone-1-sulfonic acid, under suitable basic conditions, leads to the formation of Carumonam. google.com This method is often characterized by shorter reaction steps and potentially higher yields. google.com
Utilization of Chiral Precursors in Asymmetric Synthesis
The stereochemistry of Carumonam is crucial for its biological activity. The desired stereoisomer possesses the (2S,3S) configuration in the β-lactam ring. Achieving this specific stereochemistry necessitates the use of chiral precursors in an asymmetric synthesis approach. A novel synthesis of Carumonam has been reported that starts from a chiral precursor to establish the correct stereochemistry of the final molecule. acs.org The synthesis of the chiral β-lactam nucleus, (2R, 3S)-3-amino-2-methyl-4-oxo-1-azetidine sulfonic acid, can be achieved starting from L-threonine. This process involves a series of steps including esterification, amidation, protection of the amino and hydroxyl groups, sulfonation, cyclization, and finally deprotection to yield the desired chiral intermediate.
Chemical Modifications and Derivatization for Enhanced Properties
The development of Carumonam and other synthetic monobactams has been heavily influenced by the desire to improve upon the properties of naturally occurring monobactams. This involves chemical modifications and derivatization to enhance antibacterial activity, broaden the spectrum, and increase stability against β-lactamases.
Structure-Activity Relationship (SAR) Studies of Monobactam Analogues
Structure-activity relationship (SAR) studies have been instrumental in guiding the design of synthetic monobactams like Carumonam. These studies have revealed key structural features that influence the biological activity of these compounds.
N-Acyl Side Chain: The nature of the N-acyl side chain at the C3 position of the β-lactam ring is a major determinant of the antibacterial spectrum and potency. For many potent monobactams, including Carumonam, this side chain is an oximino-aminothiazolylacetamido group. This particular side chain confers high affinity for penicillin-binding proteins (PBPs), especially PBP3, of Gram-negative bacteria. nih.gov Modifications to this side chain, such as altering the oxime substituent, can significantly impact activity.
C4 Substituent: Unlike many naturally occurring monobactams, synthetic analogues like Carumonam often feature a substituent at the C4 position of the β-lactam ring. This modification can enhance stability against certain β-lactamases.
N1-Sulfo Group: The N1-sulfo group is a characteristic feature of Carumonam and is critical for the activation of the β-lactam ring and its antibacterial activity.
Comparative studies have shown that Carumonam exhibits potent activity against a broad range of Gram-negative bacteria, including Enterobacteriaceae and Pseudomonas aeruginosa. nih.gov Its activity profile is often compared to that of Aztreonam (B1666516), another synthetic monobactam. Notably, Carumonam has demonstrated superior stability to hydrolysis by the β-lactamase of Klebsiella oxytoca compared to Aztreonam, which correlates with its enhanced in vitro and in vivo activity against this species. nih.gov
Table 2: Comparison of MIC90 Values (μg/mL) for Carumonam and Aztreonam against selected Gram-negative bacteria
| Organism | Carumonam | Aztreonam |
|---|---|---|
| Klebsiella oxytoca | 0.2 | 50 |
| Klebsiella pneumoniae | Varies | Varies |
| Enterobacter cloacae | Varies | Varies |
| Pseudomonas aeruginosa | 12.5 | Comparable to Carumonam |
Data sourced from in vitro antibacterial activity studies. nih.gov
These SAR studies underscore the importance of targeted chemical modifications in the development of effective monobactam antibiotics. The strategic derivatization of the monobactam scaffold, guided by a deep understanding of the relationship between chemical structure and biological function, has led to the creation of clinically valuable agents like Carumonam disodium salt. Further research into novel modifications continues to be a promising avenue for combating the challenge of antibiotic resistance.
Table 3: List of Compounds
| Compound Name |
|---|
| Carumonam disodium salt |
| Sulfazecin |
| L-2,3-diaminopropionate |
| L-phosphoserine |
| (Z)-2-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonylmethoxyimino)acetic acid 2-mercaptobenzothiazole ester |
| (3S,4S)-3-amino-4-(carbamoyloxymethyl)-2-azetidinone-1-sulfonic acid |
| (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl chloride hydrochloride |
| (2R, 3S)-3-amino-2-methyl-4-oxo-1-azetidine sulfonic acid |
| L-threonine |
Impact of Side Chain Substitutions on Antimicrobial Activity and Stability
The acylamino side chain at the C3 position of the monobactam ring plays a pivotal role in determining the antimicrobial spectrum and potency of Carumonam. Modifications to this side chain can significantly influence its interaction with penicillin-binding proteins (PBPs), the primary targets of β-lactam antibiotics, and its stability against the hydrolytic action of β-lactamase enzymes produced by resistant bacteria.
The side chain of Carumonam, [2-[[(Z)-1-(2-amino-4-thiazolyl)-2-methoxyimino-2-acetyl]amino]oxy]acetyl, is a complex moiety that contributes to its high affinity for PBP3 of Gram-negative bacteria. nih.gov Research into the structure-activity relationships (SAR) of monobactams has shown that the oxime ether and the aminothiazole ring are crucial for potent activity.
One of the key advantages of Carumonam is its enhanced stability against certain β-lactamases compared to other monobactams like aztreonam. This is particularly evident against the K1 β-lactamase produced by Klebsiella oxytoca. This stability is directly attributed to the specific nature of its side chain, which results in superior in vitro and in vivo activity against this organism. nih.gov
Table 1: Comparative in vitro activity of Carumonam and Aztreonam against Klebsiella oxytoca
| Antibiotic | MIC₉₀ (µg/mL) |
| Carumonam | 0.2 |
| Aztreonam | 50 |
Data sourced from a study on the in vitro and in vivo antibacterial activities of Carumonam. nih.gov
This significant difference in activity underscores the critical impact of side chain structure on the stability and efficacy of monobactam antibiotics. The side chain of Carumonam is designed to be a poor substrate for many common plasmid- and chromosomally-mediated β-lactamases, thus preserving its antibacterial action.
Modifications of the Azetidinone Ring System
The 2-azetidinone ring is the core pharmacophore of all β-lactam antibiotics, including Carumonam. Modifications to this ring system, particularly at the C4 position, have been a key strategy in the development of synthetic monobactams to enhance their chemical stability and biological activity.
Unlike many naturally occurring monobactams, synthetic derivatives like Carumonam feature a substituent at the C4 position of the azetidinone ring. This structural modification has been shown to improve stability against serine β-lactamases. nih.gov The substituent at C4 can influence the reactivity of the β-lactam ring and its susceptibility to enzymatic hydrolysis.
The stereochemistry at the C4 position is also a critical determinant of the biological properties of monobactams. It has been demonstrated with analogs of aztreonam that the (4R)-diastereomer possesses greater stability against β-lactamases and higher antibacterial activity compared to the (4S)-diastereomer. nih.gov This highlights the importance of precise stereochemical control during the synthesis of C4-substituted monobactams to achieve optimal therapeutic properties.
While specific studies detailing a wide range of C4 modifications on the Carumonam scaffold are limited, the general principles derived from other synthetic monobactams are applicable. The introduction of small, electron-withdrawing groups at the C4 position can enhance the intrinsic reactivity of the β-lactam carbonyl, potentially increasing its affinity for PBPs, while also providing steric hindrance to the approach of β-lactamase enzymes.
Advanced Analytical Characterization and Computational Studies
Analytical Methodologies for Compound Characterization and Purity Assessment
The definitive characterization and stringent purity control of Carumonam disodium (B8443419) salt are critical for its safe and effective use. To this end, a suite of advanced analytical techniques is employed, with High-Performance Liquid Chromatography (HPLC) and spectroscopic methods forming the cornerstone of its analytical profile.
High-Pressure Liquid Chromatography (HPLC) for Quantitative Analysis and Impurity Profiling
High-Pressure Liquid Chromatography (HPLC) stands as a primary tool for the quantitative analysis and impurity profiling of Carumonam disodium salt. The versatility and sensitivity of HPLC allow for the separation, identification, and quantification of the active pharmaceutical ingredient (API) and any related substances.
A validated HPLC method is essential for the routine quality control of Carumonam disodium salt in both bulk drug substance and finished pharmaceutical products. Such a method typically employs a reversed-phase column, which separates compounds based on their hydrophobicity. The mobile phase often consists of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol, delivered in either an isocratic or gradient elution mode to achieve optimal separation. Detection is commonly performed using a UV detector at a wavelength where Carumonam and its potential impurities exhibit significant absorbance.
Quantitative Analysis: For quantitative analysis, a well-characterized reference standard of Carumonam disodium salt is used to create a calibration curve. The peak area of Carumonam in a sample is then compared against this curve to determine its concentration accurately. Method validation, following guidelines from regulatory bodies like the International Council for Harmonisation (ICH), ensures the method's linearity, accuracy, precision, specificity, and robustness nih.govturkjps.orgugm.ac.idresearchgate.net.
Impurity Profiling: Impurity profiling is a critical aspect of quality control, aimed at identifying and quantifying any process-related impurities or degradation products biomedres.usmedwinpublishers.comrroij.com. The HPLC method must be capable of separating Carumonam from all known and potential impurities. Forced degradation studies, where the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light, are performed to generate potential degradation products and demonstrate the stability-indicating nature of the analytical method researchgate.net.
While specific impurity profiles for Carumonam disodium salt are not extensively detailed in publicly available literature, the analysis of a structurally similar monobactam, Aztreonam (B1666516), reveals common impurity types that could be anticipated. These may include isomers (e.g., anti-aztreonam), degradation products arising from the opening of the β-lactam ring (open-ring aztreonam), and process-related impurities researchgate.net. A robust HPLC method for Carumonam would be designed to resolve these types of impurities effectively.
Table 1: Illustrative HPLC Method Parameters for Monobactam Analysis
| Parameter | Typical Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 3.0) |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at approximately 270 nm |
| Column Temperature | 25-30 °C |
| Injection Volume | 10-20 µL |
This table presents typical parameters and may require optimization for the specific analysis of Carumonam disodium salt.
Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)
Spectroscopic techniques are indispensable for the definitive structural elucidation of Carumonam disodium salt and the characterization of its impurities. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecular structure and connectivity of the atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful, non-destructive technique that provides comprehensive structural information springernature.comcore.ac.uk. One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are used to identify the different chemical environments of the hydrogen and carbon atoms within the molecule. The chemical shifts, signal multiplicities (splitting patterns), and integration of the signals in a ¹H NMR spectrum, along with the chemical shifts in a ¹³C NMR spectrum, allow for the assignment of the molecular skeleton researchgate.netipb.pt.
Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish the connectivity between atoms. For instance, a COSY spectrum reveals proton-proton couplings, while HSQC and HMBC spectra show correlations between protons and carbons that are one bond or multiple bonds apart, respectively. These techniques are crucial for unambiguously assigning the complete structure of Carumonam and for the structural characterization of any unknown impurities researchgate.netcore.ac.uk.
Mass Spectrometry (MS): Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of Carumonam disodium salt and to deduce its elemental composition with high accuracy using high-resolution mass spectrometry (HRMS).
Furthermore, tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the molecule nih.govicm.edu.plresearchgate.netcore.ac.ukmiamioh.edu. In an MS/MS experiment, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide valuable information about the different structural motifs within the molecule, aiding in its identification and the structural elucidation of unknown impurities. The fragmentation pathways of related β-lactam antibiotics often involve characteristic cleavages of the β-lactam ring and its side chains icm.edu.pl. For Carumonam, characteristic fragments would be expected from the cleavage of the azetidinone ring, the aminothiazole moiety, and the carboxymethoxyimino side chain.
Computational Chemistry and Molecular Modeling Applications
Computational chemistry and molecular modeling have become invaluable tools in drug discovery and development, offering insights into the molecular interactions that govern a drug's efficacy. For Carumonam disodium salt, these methods can be applied to understand its interaction with target enzymes and predict its susceptibility to resistance mechanisms.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, Carumonam) when bound to a receptor, typically a protein target. For Carumonam, the primary targets are Penicillin-Binding Proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis scienceopen.com.
Docking simulations can provide a detailed picture of how Carumonam fits into the active site of a PBP, such as PBP3, for which monobactams like Aztreonam have a high affinity nih.gov. These simulations can identify key interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, between the drug and the amino acid residues of the PBP active site. This information is crucial for understanding the basis of its antibacterial activity and for designing new, more potent analogs. While specific docking studies for Carumonam were not found in the provided search results, studies on other β-lactams, including the monobactam Aztreonam, have demonstrated the utility of this approach in predicting binding affinities and interaction modes with PBPs scienceopen.com.
Table 2: Key Interacting Residues in PBP Active Sites for Monobactams (Hypothetical for Carumonam)
| Interaction Type | Potential Interacting Residues in PBP3 |
| Hydrogen Bonding | Serine, Threonine, Asparagine, Glutamine |
| Electrostatic | Lysine (B10760008), Arginine, Aspartic Acid, Glutamic Acid |
| Hydrophobic | Valine, Leucine, Isoleucine, Phenylalanine |
This table is illustrative and based on general knowledge of β-lactam-PBP interactions. Specific residues for Carumonam would need to be determined through dedicated docking studies.
Molecular Dynamics Simulations to Elucidate Binding Stability and Conformational Changes
Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time, offering insights into the stability of the binding and any conformational changes that may occur upon binding researchgate.net. An MD simulation of the Carumonam-PBP complex would start with the docked pose and simulate the movements of all atoms in the system over a period of nanoseconds to microseconds.
These simulations can reveal the flexibility of different parts of the protein and the ligand, and how their interactions evolve over time. This can help to assess the stability of the key interactions identified in docking studies and to understand the role of protein dynamics in ligand binding and enzymatic function. MD simulations have been extensively used to study the dynamics of β-lactamases and their interactions with various β-lactam antibiotics, providing valuable information on the mechanisms of hydrolysis and resistance nih.gov. Although no specific MD studies on Carumonam were identified, the principles and methodologies are directly applicable.
In Silico Prediction of Beta-Lactamase Interaction and Inhibition Mechanisms
The emergence of bacterial resistance, often mediated by β-lactamase enzymes that inactivate β-lactam antibiotics, is a major clinical concern. In silico methods can be used to predict the interaction of Carumonam with various β-lactamases and to understand the molecular basis of its stability or susceptibility to these enzymes.
Computational approaches, such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations, can be used to model the interaction of Carumonam with the active site of different classes of β-lactamases researchgate.net. These simulations can help to predict whether Carumonam is likely to be a substrate for a particular β-lactamase and to elucidate the mechanism of hydrolysis if it occurs. For example, QM/MM simulations can model the chemical reaction of β-lactam ring opening, providing detailed energetic and mechanistic insights.
Furthermore, computational methods can be employed to design novel β-lactamase inhibitors that could be co-administered with Carumonam to protect it from degradation nih.gov. By understanding the binding modes of known inhibitors and the structure of the β-lactamase active site, new molecules with improved inhibitory activity can be designed and evaluated in silico before being synthesized and tested experimentally. The combination of Aztreonam with the β-lactamase inhibitor Avibactam (B1665839) is a successful example of this strategy, extending the spectrum of activity against many β-lactamase-producing bacteria bohrium.comfrontiersin.orgoup.comfrontiersin.org. Similar in silico studies could guide the development of effective partner inhibitors for Carumonam.
Structure-Based Rational Design for Novel Monobactam Development
The rational design of new monobactams leveraging the Carumonam scaffold is a multi-faceted approach that integrates crystallographic data, computational modeling, and synthetic chemistry. Although a crystal structure of Carumonam directly bound to PBP3 is not publicly available, existing high-resolution crystal structures of PBP3 from pathogens like Pseudomonas aeruginosa in complex with other β-lactam antibiotics provide an invaluable template for computational investigations.
Computational Modeling and Docking Studies:
Molecular docking simulations are instrumental in predicting the binding orientation and affinity of Carumonam and its hypothetical derivatives within the active site of PBP3. These in silico models allow researchers to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, between the antibiotic and the amino acid residues of the target protein. For instance, the interaction of the monobactam's carboxylate group with key serine and lysine residues in the PBP3 active site is a critical anchoring point that is meticulously analyzed in these simulations.
By modifying specific functional groups on the Carumonam structure and re-docking the new analogs, scientists can predict how these changes will affect binding affinity and, by extension, antibacterial potency. This predictive power significantly streamlines the drug discovery process, allowing for the prioritization of the most promising candidates for chemical synthesis and biological testing.
Key Structural Modifications and Their Rationale:
The insights gleaned from computational studies guide the strategic modification of the Carumonam scaffold. Several key areas of the molecule are being explored for optimization:
Oxime Side Chain: The introduction of polar substituents on the oxime side chain has been identified as a promising strategy to enhance activity against resistant Gram-negative bacteria, including those producing extended-spectrum β-lactamases (ESBLs).
C4-Substituents: Building upon the known stability enhancement, novel and diverse substituents at the C4 position are being designed to further improve resistance to a wider range of β-lactamases.
"Trojan Horse" Strategy: A particularly innovative approach involves conjugating siderophores—iron-chelating molecules that bacteria actively transport into the cell—to the monobactam core. This "Trojan Horse" strategy is designed to hijack bacterial iron uptake systems to facilitate the entry of the antibiotic into the bacterial cell, thereby increasing its intracellular concentration and overcoming permeability-related resistance mechanisms.
Table 1: Computationally Guided Modifications of the Carumonam Scaffold
| Modification Site | Rationale | Predicted Outcome |
| Oxime Side Chain | Introduction of polar groups | Enhanced activity against ESBL-producing bacteria |
| C4 Position | Exploration of novel substituents | Increased stability against diverse β-lactamases |
| Siderophore Conjugation | Hijacking of iron uptake systems | Circumvention of outer membrane permeability barriers |
Molecular Dynamics Simulations:
To complement static docking studies, molecular dynamics (MD) simulations provide a dynamic view of the antibiotic-target interaction over time. These simulations can reveal the flexibility of both the ligand and the protein's active site, offering a more realistic representation of the binding event. MD studies can help to assess the stability of the predicted binding poses and identify subtle conformational changes in PBP3 upon drug binding, which can be crucial for designing inhibitors with prolonged target engagement.
The integration of these computational techniques with empirical testing is accelerating the development of new monobactam antibiotics. By building upon the foundational knowledge of Carumonam's structure and mechanism of action, researchers are rationally designing the next generation of therapies to address the urgent challenge of multidrug-resistant bacterial infections.
Future Research Trajectories for Carumonam Disodium Salt
Exploration of Novel Monobactam Derivatives to Counter Emerging Antimicrobial Resistance
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. chinacdc.cn A primary driver of this resistance is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics like Carumonam. digitellinc.com Consequently, a critical area of research is the design and synthesis of novel monobactam derivatives that can evade these resistance mechanisms.
Research efforts are focused on modifying the core monobactam structure to enhance stability against a broader range of β-lactamases, particularly metallo-β-lactamases (MBLs), which are a significant concern. digitellinc.com The unique monocyclic structure of monobactams provides a foundational advantage, as it is inherently stable to hydrolysis by MBLs. digitellinc.com Scientists are exploring structure-activity relationships (SAR) by making variations to the oxime and aminothiazole moieties of the monobactam scaffold. nih.gov The goal is to develop new molecules with improved antibacterial activity and the ability to overcome challenges such as solubility and stability. digitellinc.com
A promising approach involves creating derivatives that act as dual inhibitors, targeting not only the primary bacterial target, penicillin-binding protein 3 (PBP3), but also certain classes of β-lactamases. chinacdc.cnnih.gov For instance, researchers have synthesized novel monobactam derivatives demonstrating efficacy against β-lactamase-producing MDR E. coli and K. pneumoniae through the dual inhibition of PBP3 and Class A and C β-lactamases. chinacdc.cn This multi-target strategy can reduce the likelihood of resistance developing from single-target mutations. chinacdc.cn The development of compounds like IMBZ18g, a monobactam sulfonate, showcases the potential of this research direction. IMBZ18g has shown high efficacy against clinically challenging MDR Gram-negative strains both in vitro and in vivo. nih.gov
| Derivative Type | Key Features | Target Pathogens | Reference |
| Dual-Inhibitor Monobactams | Inhibit both PBP3 and Class A/C β-lactamases | MDR E. coli, MDR K. pneumoniae | chinacdc.cnnih.gov |
| MBL-Stable Derivatives | Optimized to resist hydrolysis by metallo-β-lactamases | Carbapenem-resistant Acinetobacter, Enterobacterales, P. aeruginosa | digitellinc.com |
| Monobactam Sulfonates (e.g., IMBZ18g) | High in vitro and in vivo efficacy with a drug-like nature | MDR Gram-negative strains | nih.gov |
Investigation of Synergistic Strategies with Emerging Beta-Lactamase Inhibitors
While novel derivatives offer a path forward, another crucial strategy is to protect the existing and new monobactam molecules by co-administering them with β-lactamase inhibitors (BLIs). This combination therapy has proven to be an effective alternative to monotherapy for overcoming resistance. researchgate.net The inhibitor effectively neutralizes the β-lactamase enzymes, allowing the monobactam antibiotic to reach its PBP target.
Research is actively exploring the synergistic effects of Carumonam and its derivatives with a new generation of BLIs, such as avibactam (B1665839) and relebactam (B560040). digitellinc.comnih.gov These newer inhibitors have a broader spectrum of activity against various β-lactamase classes, including some Class A, C, and D serine β-lactamases. digitellinc.comjwatch.org
For example, checkerboard assays have demonstrated significant synergistic effects when novel monobactams are combined with avibactam, reducing the minimum inhibitory concentrations (MICs) against MDR Enterobacteriaceae by up to 512-fold. nih.gov Similarly, combining novel monobactams with relebactam has shown broad-spectrum activity against multidrug-resistant pathogens, including carbapenem-resistant Acinetobacter and Enterobacterales. digitellinc.com These combinations have the potential to provide broader coverage than currently available β-lactam/β-lactamase inhibitor combinations. digitellinc.com Carumonam itself has been shown to be stable against common plasmid- and chromosomally-mediated beta-lactamases, but its efficacy can be compromised by certain enzymes like the K-1 beta-lactamase of Klebsiella oxytoca, highlighting the need for potent inhibitor partners. nih.gov
| Monobactam | Beta-Lactamase Inhibitor | Effect on MIC (MDR Enterobacteriaceae) | Key Findings | Reference |
| Novel Monobactam Derivative (IMBZ18g) | Avibactam | Reduced up to 4–512 folds | Significant synergistic effect observed in checkerboard assays. | nih.gov |
| Novel Monobactam Antibiotic | Relebactam | Not specified | Demonstrates broad-spectrum activity against MDR Gram-negative pathogens. | digitellinc.com |
| Carumonam | (General) | Not applicable | Stable against many common β-lactamases but can be hydrolyzed by K-1 β-lactamase. | nih.gov |
Advancements in Environmentally Sustainable and High-Yield Synthetic Methodologies
The chemical synthesis of complex molecules like Carumonam traditionally involves multi-step processes that can be resource-intensive and generate significant waste. In line with the principles of green chemistry, a key research trajectory is the development of more environmentally sustainable and high-yield synthetic methodologies.
One promising avenue is the exploration of biosynthetic and semi-synthetic approaches. nih.gov Researchers are investigating the use of microbial systems, such as Pseudomonas acidophila, to produce monobactam precursors. rsc.org By manipulating the biosynthetic machinery, specifically the non-ribosomal peptide synthetase (NRPS) enzymes, it is possible to create customized monobactams through fermentation. nih.govrsc.org This "mutasynthesis" approach, where synthetic precursor analogs are fed to a mutant microbial strain, can produce novel, functionalized monobactams that are challenging to access through purely synthetic means. nih.gov This method has successfully yielded a fluorinated, bioactive monobactam. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
